molecular formula C119H204N34O32S2 B1591700 Humanin CAS No. 330936-69-1

Humanin

Cat. No.: B1591700
CAS No.: 330936-69-1
M. Wt: 2687.2 g/mol
InChI Key: DPEUWKZJZIPZKE-OFANTOPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Humanin is a mitochondrial-derived peptide (MDP) encoded by the mitochondrial 16S rRNA gene (MTRNR2). Comprising 24 amino acids, it exhibits potent neuroprotective, cardioprotective, and anti-aging properties . Its mechanisms include:

  • Apoptosis inhibition: Binding to pro-apoptotic proteins (e.g., BAX, Bim) and blocking caspase activation .
  • Receptor interactions: Activating formyl peptide receptors (FPRL1/2) and trimeric receptors (CNTFR-α/gp130/WSX-1), triggering JAK2/STAT3 and ASK/JNK signaling pathways .
  • Oxidative stress reduction: Enhancing mitochondrial function and scavenging free radicals, particularly in age-related diseases .

This compound levels decline with age but are elevated in long-lived populations, such as centenarians’ offspring .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing humanin is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the stepwise assembly of the peptide chain on a solid resin, using the Fmoc (9-fluorenylmethoxycarbonyl) group to protect amino acids during synthesis.

  • Procedure : this compound peptides are synthesized by commercial peptide synthesis companies using Fmoc-SPPS, which ensures high purity and sequence fidelity.
  • Post-synthesis Processing : The synthesized peptides are lyophilized (freeze-dried) to obtain a stable powder form suitable for storage and further use.
  • Example : In a study by Kim et al. (2023), this compound was synthesized via Fmoc-SPPS by GL Biochem (Shanghai, China) and lyophilized before use.

Peptide Dissolution and Stock Solution Preparation

After synthesis, this compound peptides are dissolved to prepare stock solutions for experimental or therapeutic use.

  • Solvent : Dimethyl sulfoxide (DMSO) is commonly used to dissolve lyophilized this compound peptide due to its ability to solubilize peptides effectively.
  • Concentration and Incubation : A typical stock solution concentration is 10 mM. The peptide solution is incubated at 37°C with mild stirring (100 rpm) for 1 hour to ensure complete dissolution and homogeneity.
  • Storage : Stock solutions are stored at -20°C to maintain stability over time.

Preparation for Cell Treatment

For in vitro studies involving cell cultures:

  • The this compound stock solution is further incubated at 37°C with mild stirring for 30 minutes before being diluted into the culture medium.
  • The final concentration in the medium is adjusted according to experimental requirements, ensuring consistent bioavailability and activity.

Preparation for In Vivo Administration

For animal studies and potential therapeutic delivery:

  • This compound peptides are reconstituted in physiological buffers such as phosphate-buffered saline (PBS), 0.9% saline, or 1% trifluoroacetic acid solution.
  • The concentration for injection or administration typically ranges around 0.2 mg/mL, adjusted to neutral pH (~7.0) to minimize tissue irritation.
  • Intranasal delivery protocols involve dissolving this compound in appropriate buffers and administering according to established procedures to target brain tissues effectively.

Analogues and Modifications

This compound analogues such as HNG and HNGF6A have been synthesized to improve stability and activity.

  • These analogues are prepared similarly via SPPS and reconstituted in buffers like PBS or saline.
  • Their preparation involves lyophilization and reconstitution to specific concentrations, maintaining pH and sterility for in vivo use.

Summary Table: Preparation Methods of this compound

Step Method/Condition Details/Notes Reference
Peptide Synthesis Fmoc-based Solid-Phase Peptide Synthesis High purity, sequence-specific synthesis
Lyophilization Freeze-drying after synthesis Stable powder form for storage
Dissolution solvent Dimethyl sulfoxide (DMSO) 10 mM stock solution, incubated at 37°C for 1 h
Stock solution storage -20°C To maintain peptide stability
Cell treatment preparation Dilution into culture medium after incubation Final concentration adjusted per experiment
In vivo preparation Reconstitution in PBS, saline, or TFA solution Concentration ~0.2 mg/mL, pH ~7.0
Analogues preparation Same as this compound, with modifications HNG, HNGF6A analogues used for enhanced effects

Research Findings Related to Preparation

  • The use of Fmoc-SPPS ensures that this compound peptides are synthesized with high purity and correct sequence, which is critical for reproducible biological effects.
  • Dissolution in DMSO followed by incubation at physiological temperature improves solubility and peptide stability before experimental use.
  • Reconstitution in physiological buffers at neutral pH is essential for in vivo applications to avoid adverse reactions and maintain peptide bioactivity.
  • Analogues synthesized with similar methods show improved pharmacokinetics and tissue distribution, indicating the importance of precise preparation techniques.

Chemical Reactions Analysis

Types of Reactions: Humanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Humanin, a small mitochondrial-derived peptide, has garnered attention for its potential therapeutic applications, especially in age-related diseases . Research indicates its involvement in neuroprotection, reduction of inflammation and oxidative stress, maintenance of mitochondrial function, and improvement of glucose metabolism .

Scientific Research Applications

This compound was initially discovered while researchers were searching for survival factors in the unaffected brain section of an Alzheimer's patient . It was found to resist apoptosis induced by a mutant form of amyloid precursor protein (APP V642I), a gene mutated in familial Alzheimer's disease (AD) . this compound has demonstrated the ability to protect against other familial AD genes but not against Huntington's disease or amyotrophic lateral sclerosis models, suggesting a specific protective effect for AD models .

Neuroprotective Effects

  • In Vitro Studies: this compound has shown neuroprotective effects against toxic insults . In experiments using a human neuroblastoma cell line (SH-SY5Y), this compound-S14G (HNG), a potent this compound analogue, protected against amyloid-beta (Aβ) induced reduction of cell metabolism and viability . It also reduced reactive oxygen species (ROS) production induced by Aβ in neuronal mitochondria .
  • In Vivo Studies: Studies on mice have indicated that this compound administration can prevent age-related behavioral and cognitive deficits . In one study, 18-month-old female mice treated with HNG maintained their balance longer on a rotarod test and showed improved search strategy and success rate in a Barnes maze test at 28 months of age . They also exhibited improved spontaneous alternation behavior in a Y-maze test .

Effects on Aging and Metabolism

  • Cognitive Decline: this compound administration has been shown to prevent some of the normal behavioral and cognitive deficits that occur with age in mice . This suggests that the decline in this compound levels with age may contribute to age-related cognitive decline .
  • Metabolic Aging: this compound treatment has shown positive results on metabolic aging, decreasing midlife adiposity by increasing lean body mass and reducing visceral fat in mice .
  • Insulin Resistance: this compound concentrations in the follicular fluid were found to be significantly lower in PCOS patients with insulin resistance than in those without insulin resistance .

Cardiovascular and Autoimmune Diseases

This compound can help reduce inflammation and oxidative stress, potentially interfering with the development of cardiovascular conditions and autoimmune diseases .

Alzheimer's Disease

This compound protects against mutated genes that cause familial AD, such as APP, presenilin 1, and presenilin 2 . While other factors like IGF1 and basic FGF could protect neurons from (Aβ) 1–43, only this compound could protect against all the tested AD genes .

Mitochondrial Function

This compound helps maintain the proper functioning of mitochondria, and its dysfunction can contribute to neurodegenerative diseases and metabolic disorders, such as diabetes and obesity .

Data Table: Antioxidant Peptides in Therapy

Antioxidant PeptidesTarget DiseasesMechanismsReferences
SS-31Peripheral artery disease (PAD)Inhibited the AKT-mTOR pathway to restore impaired autophagic flux; reduced levels of p-AKT p-mTOR; reduced ROS levels$$151]
Renal fibrosis and chronic renal failure (CRF)Protected mitochondrial membrane potential, ATP production, mtDNA copy number, MnSOD activity; reduced ROS levels$$152]
Alzheimer’s disease (AD)Lowered ROS and Aβ levels, protecting mitochondrial homeostasis and synaptic integrity$$153]
Type 2 diabetes (T2D)Inhibited lipid peroxidation and ATP production; protected mRNA expression of dynamic mitochondrial genes; reduced mitochondrial dysfunction$$154]

This compound and Cognitive Function in Mice

In a study, 18-month-old female mice were treated with HNG biweekly at a dose of 4 mg/kg. At 24 months, the HNG-treated group maintained their balance longer than the control group on a rotarod test. At 28 months, HNG-treated mice improved their search strategy and success rate compared to control in a Barnes maze test. Additionally, HNG-treated mice had improved spontaneous alternation behavior compared to control in a Y-maze test. This suggests that HNG treatment improves the cognitive ability of old mice.

This compound and Alzheimer's Disease

Comparison with Similar Compounds

Humanin belongs to a family of mitochondrial-derived peptides and shares structural or functional similarities with other compounds. Below is a detailed comparison:

Structural Homologs: MTRNR2L Proteins

This compound exhibits sequence homology with 13 this compound-like proteins (MTRNR2L1–MTRNR2L13), which are 24–28 amino acids long and encoded by mitochondrial or nuclear DNA .

Property This compound MTRNR2L Proteins
Length 24 amino acids 24–28 amino acids
Origin Mitochondrial MTRNR2 gene Mitochondrial/nuclear DNA
Function Anti-apoptotic, metabolic regulation Roles less characterized; putative neuroprotection
Receptors FPRL1/2, CNTFR-α/gp130/WSX-1 Unknown; potential overlap with this compound receptors
Clinical Relevance Alzheimer’s, diabetes, CVD Limited data; preclinical studies ongoing

Key Differences :

  • This compound’s receptor interactions and downstream pathways are better elucidated than those of MTRNR2L proteins .
  • MTRNR2L proteins may lack the conserved domains critical for this compound’s cytoprotective effects .

Functional Analogs: this compound Analogs (e.g., HNG)

A synthetic this compound analog, HNG (this compound Gly14), has been engineered to enhance stability and efficacy.

Property This compound HNG (this compound Gly14)
Structure Natural peptide (24 aa) Synthetic analog with glycine substitution at position 14
Stability Short half-life in vivo Enhanced resistance to proteolytic degradation
Therapeutic Use Preclinical focus on neurodegeneration Tested in chemotherapy-induced side effects (e.g., growth plate toxicity)
Efficacy Reduces β-amyloid toxicity in neurons Ameliorates bortezomib-induced bone growth arrest in mice
Clinical Trials Limited human trials Phase I/II trials for specific oncology applications

Key Differences :

  • HNG’s chemical modification improves pharmacokinetics, making it more suitable for systemic administration .
  • This compound’s endogenous role in metabolic regulation contrasts with HNG’s exogenous application in chemotherapy adjuvants .

Functional Peptides: MOTS-c and SHLP1-6

Other mitochondrial-derived peptides (MOTS-c, SHLPs) share overlapping roles with this compound in metabolism and cytoprotection.

Property This compound MOTS-c SHLP1-6
Length 24 aa 16 aa 20–38 aa
Primary Function Anti-apoptotic, insulin sensitivity Metabolic regulation (AMPK activation) Antioxidant, mitochondrial biogenesis
Receptors FPRL1/2, CNTFR-α Unknown; acts via AMPK pathway Partially overlaps with this compound
Age-Related Decline Yes Yes Yes
Therapeutic Targets Neurodegeneration, CVD Obesity, diabetes Age-related inflammation

Key Differences :

  • MOTS-c primarily regulates glucose homeostasis, while this compound has broader anti-apoptotic effects .
  • SHLP1-6 enhances mitochondrial biogenesis, a mechanism less prominent in this compound .

Biological Activity

Humanin is a 24-amino acid peptide derived from mitochondrial DNA, first identified in the context of neuroprotection against Alzheimer's disease (AD). Its discovery has sparked considerable interest due to its potential roles in various biological processes, particularly in aging, neuroprotection, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exerts its effects through various mechanisms:

  • Neuroprotection : this compound protects neurons from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in AD. It has been shown to reduce reactive oxygen species (ROS) production and enhance mitochondrial function .
  • Cytoprotection : The peptide interacts with several cellular receptors, such as the formyl peptide receptor-like 1 (FPRL1) and G-protein coupled receptors, leading to activation of survival pathways like ERK1/2 and STAT3. This interaction promotes cell survival under stress conditions .
  • Autophagy Stimulation : this compound stimulates chaperone-mediated autophagy (CMA), aiding in the degradation of misfolded proteins and enhancing cellular quality control mechanisms .
  • Cardiovascular Protection : Research indicates that this compound may improve cardiovascular health by reversing cardiomyocyte apoptosis and reducing fibrosis in aged mice .

Therapeutic Implications

The therapeutic potential of this compound spans several age-related diseases:

  • Alzheimer’s Disease : Studies demonstrate that this compound administration can mitigate cognitive decline in mouse models by reducing Aβ accumulation and improving memory function. For instance, intranasal administration of this compound analogs has shown promise in decreasing Aβ levels in transgenic mice models of AD .
  • Metabolic Disorders : this compound has been associated with improved metabolic parameters in middle-aged mice, suggesting a role in managing age-related metabolic decline .

Key Studies on this compound's Biological Activity

StudyFocusFindings
Hashimoto et al. (2001)NeuroprotectionIdentified this compound's protective effects against apoptosis induced by familial AD mutations.
Yen et al. (2018)Cognitive FunctionDemonstrated neuroprotective effects of this compound in both in vitro and in vivo settings, protecting against Aβ toxicity.
Niikura et al. (2011)Alzheimer's ModelShowed that this compound reduced Aβ accumulation and cognitive deficits in triple transgenic AD mice.
Zhang et al. (2012)Amyloid PlaquesFound that this compound administration decreased Aβ levels and improved cognitive functions in double transgenic AD mice.

Circulating Levels of this compound

Research indicates that circulating levels of this compound may decrease with age, potentially correlating with age-related diseases such as Alzheimer’s disease and other mitochondrial disorders . A study involving centenarians showed higher levels of this compound compared to control groups, suggesting a protective role against aging .

Q & A

Q. What experimental methodologies are most effective for elucidating Humanin's cytoprotective mechanisms in mitochondrial pathways?

This compound’s cytoprotective effects are often studied using in vitro models such as neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress or amyloid-beta toxicity. Key methodologies include:

  • Mitochondrial membrane potential assays (e.g., JC-1 staining) to assess apoptosis resistance.
  • ROS quantification via fluorescent probes (e.g., DCFH-DA) to measure oxidative stress mitigation.
  • Knockdown/overexpression studies using siRNA or viral vectors to validate this compound’s role in mitochondrial pathways.
    Conflicting results may arise from variations in cell culture conditions or this compound isoforms; standardization of protocols is critical .

Q. How should researchers address discrepancies in this compound’s reported neuroprotective efficacy across preclinical models?

Discrepancies often stem from model-specific variables (e.g., transgenic mice vs. toxin-induced rodent models) and dosage regimens . To resolve contradictions:

  • Conduct dose-response studies to identify therapeutic thresholds.
  • Compare outcomes across multiple models (e.g., Alzheimer’s, Parkinson’s) using standardized behavioral assays (e.g., Morris water maze).
  • Perform meta-analyses of published data to identify confounding factors, such as age or genetic background .

Q. What are the optimal strategies for quantifying this compound in biological samples, and how do methodological choices impact data interpretation?

This compound quantification requires methodological rigor due to its low endogenous levels and peptide stability issues:

  • ELISA : Commercial kits (e.g., Phoenix Pharmaceuticals) are widely used but may cross-react with truncated isoforms.
  • Mass spectrometry : Provides higher specificity; protocols should include isotope-labeled internal standards.
  • Sample preparation : Use protease inhibitors and rapid freezing to prevent degradation.
    Inconsistent results between assays highlight the need for orthogonal validation .

Q. What challenges arise when translating this compound’s preclinical anti-aging effects into clinical trials, and how can they be mitigated?

Key challenges include:

  • Pharmacokinetics : this compound’s short half-life necessitates engineered analogs (e.g., HNG) or delivery systems (e.g., nanoparticles).
  • Biomarker selection : Combine plasma this compound levels with functional outcomes (e.g., cognitive scores).
  • Ethical considerations : Secondary use of human biospecimens requires explicit informed consent for exploratory analyses .

Q. How can researchers design robust in vitro experiments to evaluate this compound’s role in metabolic disorders?

Critical considerations include:

  • Cell models : Use insulin-resistant hepatocytes (e.g., HepG2) or adipocytes to study glucose uptake.
  • Endpoint selection : Measure AMPK activation via Western blot and glucose uptake via 2-NBDG assays.
  • Control groups : Include scrambled peptide controls to rule out nonspecific effects.
    Document all protocols in detail to enable replication, per journal guidelines .

Q. What systematic approaches are recommended for synthesizing conflicting data on this compound’s role in cancer progression?

  • Data stratification : Categorize studies by cancer type (e.g., breast vs. colorectal) and this compound isoform.
  • Pathway analysis : Use tools like STRING or KEGG to map this compound’s interactions with apoptosis-related proteins (e.g., BAX, Bcl-2).
  • In silico modeling : Predict binding affinities to receptors (e.g., FPRL1) to explain context-dependent effects.
    Contradictions may reflect tumor microenvironment heterogeneity, necessitating single-cell RNA-seq approaches .

Q. What ethical and methodological standards apply to secondary analyses of this compound data from biobanks?

  • Informed consent : Ensure original consent permits secondary use for neurodegenerative or aging research.
  • De-identification : Remove all PHI (protected health information) before analysis.
  • Data linkage : Use secure platforms to merge clinical metadata with omics datasets.
    Ethics committees typically require justification for data reuse and risk-benefit assessments .

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEUWKZJZIPZKE-OFANTOPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H204N34O32S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186749
Record name Humanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2687.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330936-69-1
Record name Humanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Humanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.